(4-碘苯基)乙酰氯

描述

Synthesis Analysis

While the provided papers do not directly address the synthesis of (4-Iodophenyl)acetyl chloride, they do offer information on the synthesis of related compounds. For example, the synthesis of acetyl and iodo derivatives of certain phenyl-containing compounds is described, where acetylation is achieved by refluxing in a mixture of acetic acid and polyphosphoric acid, and iodination is performed with iodine and anhydrous sodium carbonate in boiling dioxane . These methods could potentially be adapted for the synthesis of (4-Iodophenyl)acetyl chloride by applying similar conditions to the appropriate starting materials.

Molecular Structure Analysis

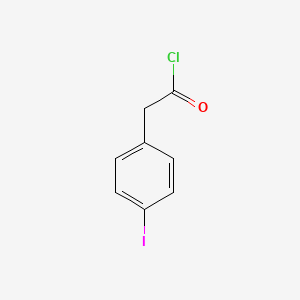

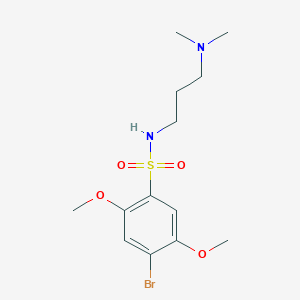

The molecular structure of (4-Iodophenyl)acetyl chloride would consist of an aromatic ring with an iodine atom substituted at the para position and an acetyl chloride group attached to the ring. The presence of the iodine atom is likely to influence the electronic properties of the molecule due to its high atomic mass and polarizability. The acetyl chloride moiety would make the molecule reactive, particularly in nucleophilic acyl substitution reactions.

Chemical Reactions Analysis

The chemical reactivity of (4-Iodophenyl)acetyl chloride can be inferred from the behavior of similar compounds. For instance, the electrochemical reduction of 4-iodophenyl sulfonyl chloride involves the cleavage of the S-Cl bond and an autocatalytic mechanism . Although the functional groups differ, (4-Iodophenyl)acetyl chloride may also undergo reductive cleavage of the acyl chloride bond, potentially leading to similar autocatalytic behavior under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Iodophenyl)acetyl chloride can be speculated based on the properties of related compounds. For example, the formation of aromatic SAMs on gold surfaces using 4-nitrophenyl sulfenyl chloride indicates that compounds with an aromatic ring and a good leaving group can form densely packed structures on metal surfaces . (4-Iodophenyl)acetyl chloride, with its potential to form a stable carbocation upon loss of the chloride, might also be capable of forming similar self-assembled monolayers under the right conditions.

科学研究应用

膦酰肽中间体的合成

- (袁、陈和王,1991) 探讨了乙酰氯在合成氨基(芳基)甲基膦酸酯中的应用,氨基(芳基)甲基膦酸酯是膦酰肽合成中的关键中间体,涉及 P-N 键。

电化学研究

- (哈梅德和侯曼,2011) 研究了 4-碘苯基磺酰氯的电化学还原,突出了其在电化学过程中的用途。

有机金属化学

- (克拉克、吴、罗珀和赖特,1995) 描述了有机汞氯化物的合成及其在为钌和锇等金属制备吡咯基转移试剂中的应用。

氮杂吲哚的化学修饰

- (张、杨、王、朱、米安韦尔、卡多和王,2002) 研究了氮杂吲哚的酰化,这对于改变化学性质和反应性至关重要。

光解离研究

- (德什穆克和赫斯,1994) 研究了乙酰氯的光解离,这有助于理解光照下的分子解离机制。

酮肟的合成

- (卡里普辛和阿拉巴利,2006) 在合成酮肟中使用了氯乙酰氯,酮肟在配位化学中具有应用。

聚酰胺合成

- (马拉克普尔和谢赫奥莱斯拉米,1999) 描述了含有 4-苯基脲唑键的聚酰胺的合成,展示了乙酰氯在聚合物化学中的作用。

电化学和化学聚合

- (宾格尔、居内尔、奇尔潘和托帕雷,2005) 讨论了通过电化学和化学聚合技术合成聚合物的过程,突出了乙酰氯在聚合物科学中的多功能性。

对乙酰氨基酚降解的研究

- (李、宋、傅、曾和杨,2015) 评估了卤化物对对乙酰氨基酚降解的影响,证明了其在环境化学中的相关性。

联苯酰胺的合成

- (库拉尔,2019) 使用 4-联苯乙酰氯合成了 4-联苯酰胺,表明其在创建新型有机化合物中的应用。

气相色谱-质谱

- (吴、王和丁,2012) 开发了一种使用乙酰化测定水样中烷基酚的程序,展示了其在分析化学中的应用。

乙酰水杨酸的合成

- (高和纪,2020) 描述了使用乙酰氯合成乙酰水杨酸的过程,强调了其在药物化学中的重要性。

囊性纤维化研究中的药物蛋白质组学

- (辛格、维杰、莫加伊泽尔、约兹维克、波拉德和扎伊特林,2006) 分析了用 4-苯基丁酸盐处理的囊性纤维化细胞的蛋白质谱,阐明了其生物医学意义。

抗炎和抗菌化合物的合成

- (克切、哈特纳普雷、塔勒、罗奇和坎布尔,2012) 探索了具有潜在抗炎和抗菌活性的吡唑衍生物的合成。

地下水中微生物的计数

- (金和帕克,1988) 开发了一种使用 2-(对碘苯基)-3-对(硝基苯基)-5 苯基四氮唑氯化物对地下水中的细菌进行计数的染色程序,展示了环境微生物学的应用。

属性

IUPAC Name |

2-(4-iodophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPZAAJFLNAMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodophenyl)acetyl choride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)

![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)